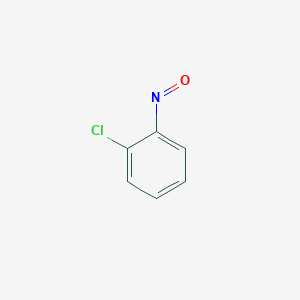![molecular formula C17H16N2O4S B8600451 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B8600451.png)
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features both indole and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the indole core followed by the introduction of the thiazole ring. The tert-butyl ester group is often introduced to protect the carboxylic acid functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor to biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component of drug delivery systems.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Carboxy-thiazol-2-yl)-indole-1-carboxylic acid methyl ester
- 5-(4-Carboxy-thiazol-2-yl)-indole-1-carboxylic acid ethyl ester
Uniqueness
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of the tert-butyl ester, which can influence its reactivity and stability compared to similar compounds.
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H16N2O4S/c1-17(2,3)23-16(22)19-7-6-10-8-11(4-5-13(10)19)14-18-12(9-24-14)15(20)21/h4-9H,1-3H3,(H,20,21) |
InChI Key |
KJIMVCPXMJGODX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-[4-(5-bromopyridin-2-yl)phenyl]cyclohexyl]acetate](/img/structure/B8600381.png)






![2-({[4-(Benzyloxy)benzyl]oxy}methyl)-2-methyloxirane](/img/structure/B8600436.png)
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[3-(dimethylamino)phenyl]methyl]-](/img/structure/B8600443.png)
![2-Chloro-N-ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8600456.png)
![2,3-Diaza-spiro[4.5]dec-2-ene](/img/structure/B8600459.png)
![N-[3-(1-Methylpiperidin-4-YL)-1H-pyrrolo[3,2-B]pyridin-5-YL]acetamide](/img/structure/B8600467.png)
